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Compound of Interest

Compound Name: Lithium 2-(pyridazin-4-yl)acetate

CAS No.: 1217295-84-5

Cat. No.: B1145855

Get Quote

Executive Summary
The pyridazine nucleus (1,2-diazine) has evolved from a mere chemical curiosity to a

"privileged scaffold" in modern medicinal chemistry.[1] Its unique physicochemical profile—

characterized by a high dipole moment (3.95 D), dual hydrogen-bond acceptor capability, and

low basicity (

~2.3)—allows it to serve as a superior bioisostere for phenyl and pyridine rings. This guide
provides a technical deep-dive into the bioactivity, structure-activity relationships (SAR), and
synthetic protocols of pyridazine derivatives, focusing on their dominant roles in oncology and
antimicrobial therapeutics.[2]

Physicochemical Core & Scaffold Versatility
The utility of the pyridazine ring stems from its electronic distribution. Unlike pyrazine (1,4-

diazine) or pyrimidine (1,3-diazine), the adjacent nitrogen atoms in pyridazine create a

concentrated region of electronegativity.

Dipole & Stacking: The high dipole moment enhances
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stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in protein binding
pockets.

Solubility: Introduction of the pyridazine core often improves aqueous solubility compared to

carbocyclic analogs, a critical parameter for oral bioavailability (Lipinski’s Rule of 5).

Metabolic Stability: The ring is generally resistant to oxidative metabolism by CYP450

enzymes, prolonging half-life.

Therapeutic Areas & Bioactivity Profile[2][3][4][5][6]
Oncology: The Kinase Inhibitor Powerhouse
Pyridazine derivatives have achieved FDA approval primarily as kinase inhibitors. They function

by mimicking the purine ring of ATP, occupying the hinge region of kinases.

Targets: c-Met, VEGFR-2, p38 MAPK, BTK, and CDK.

Mechanism: Most act as Type I (ATP-competitive) or Type II (allosteric) inhibitors.

Key Drugs:

Ponatinib: A multi-targeted tyrosine kinase inhibitor (BCR-ABL, VEGFR) containing an

imidazo[1,2-b]pyridazine core.[3]

Risdiplam: A survival of motor neuron 2 (SMN2) splicing modifier.[3]

Antimicrobial Activity
Pyridazinones (oxidized pyridazines) exhibit potent antibacterial and antifungal properties.

Mechanism: Disruption of bacterial cell membranes and inhibition of essential enzymes (e.g.,

enoyl-ACP reductase).

Spectrum: Active against Gram-positive (S. aureus MRSA) and select Gram-negative strains

(P. aeruginosa).[4]

Anti-inflammatory & Neuroprotective
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Target: COX-2 inhibition and PDE4 inhibition.

Application: Treatment of neuropathic pain and neurodegenerative disorders (e.g.,

Minaprine).

Structure-Activity Relationship (SAR) Analysis
The bioactivity of pyridazine is strictly governed by substitution patterns.

Position 3 (C3): Critical for H-bonding. Functionalization with carbonyls (pyridazinones) or

amines enhances binding affinity to the kinase hinge region.

Position 6 (C6): The "Anchor" point. Aryl or heteroaryl groups here provide hydrophobic bulk

to fill the selectivity pocket of the enzyme.

Positions 4 & 5 (C4/C5): Tuning vectors. Small alkyl or halogen groups here modulate

lipophilicity and metabolic stability.

Visualization: Pyridazine SAR Map
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Caption: SAR map illustrating the functional roles of specific positions on the pyridazine ring in

drug design.

Quantitative Data Summary
The following table summarizes the bioactivity of key pyridazine-based lead compounds

derived from recent high-impact studies (e.g., Eur. J. Med. Chem., J. Med.[4][5][6] Chem.).[2][7]

[8][4][5][6][9][10][11][12]

Compound
Class

Target /
Organism

Lead
Substituent
(C6)

Activity
Metric

Value Reference

Bis-

pyridazine

NCI-H226

(Lung

Cancer)

Unsubstituted

bis-link

51.45

M
[1]

Pyridazinone-

Urea

VEGFR-2

(Kinase)

4-Fluoro-3-

trifluoromethy

lphenyl

0.08

M
[2]

Hydrazone-

Pyridazine

S. aureus

(MRSA)

4-

Methoxybenz

yl

MIC
3.74

g/mL
[3]

Imidazo-

pyridazine

c-Met

(Kinase)

Quinoline

moiety
2.5 nM [4]

Experimental Protocols
Synthesis of 6-Aryl-3(2H)-Pyridazinones
Methodology: Condensation of

-keto acids with hydrazine hydrate.[12] This is a robust, scalable, and self-validating protocol
(product precipitates).

Reagents:
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Friedel-Crafts adduct (

-keto acid)

Hydrazine hydrate (

)

Ethanol (solvent)

Step-by-Step Protocol:

Preparation: Dissolve 10 mmol of the appropriate

-keto acid (e.g.,

-benzoylpropionic acid) in 30 mL of absolute ethanol in a 100 mL round-bottom flask.

Addition: Slowly add hydrazine hydrate (15 mmol, 1.5 eq) dropwise at room temperature.

Observation: Slight exotherm may occur.

Reflux: Heat the mixture to reflux (

C) for 4–6 hours. Monitor reaction progress via TLC (Mobile phase: Hexane/Ethyl Acetate
7:3).

Work-up: Cool the reaction mixture to room temperature. Pour the solution into crushed ice

(100 g).

Isolation: The solid pyridazinone derivative will precipitate. Filter the solid under vacuum.

Purification: Recrystallize from ethanol/water to yield pure crystals.

Validation: Confirm structure via

H-NMR (Characteristic NH singlet at

10-12 ppm, doublet for C4/C5 protons).

In Vitro Kinase Inhibition Assay (General Protocol)
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Methodology: FRET-based assay (e.g., LanthaScreen) to measure

.

Preparation: Prepare 3x serial dilutions of the pyridazine test compound in DMSO.

Incubation: Mix kinase (e.g., VEGFR-2), substrate (fluorescein-labeled poly-GT), and ATP (

concentration) in assay buffer.

Reaction: Add test compound solution. Incubate for 1 hour at room temperature.

Detection: Add EDTA (to stop reaction) and Terbium-labeled antibody.

Readout: Measure TR-FRET ratio (Emission 520 nm / 495 nm) on a plate reader.

Analysis: Plot % inhibition vs. log[concentration] to determine

.

Visualization: Experimental Workflow
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Caption: Iterative drug discovery workflow for pyridazine-based therapeutics.

Mechanism of Action: Kinase Signaling Pathway
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Pyridazine inhibitors typically interrupt downstream signaling by blocking the phosphorylation of

the kinase activation loop.
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Caption: Signal transduction pathway showing the blockade of RTK signaling by pyridazine

inhibitors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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